Isoxazole-3-carbonitrile
Overview
Description
Isoxazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of an isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-3-carbonitrile can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes or alkenes. One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that minimize waste and use eco-friendly catalysts. Metal-free synthetic routes are preferred due to their lower cost, reduced toxicity, and ease of separation from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of oximes to isoxazoles using oxidants like manganese dioxide or copper chloride.
Reduction: Reduction of isoxazole derivatives to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Amino-isoxazoles.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Isoxazole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its analgesic, anti-inflammatory, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Isoxazole-3-carbonitrile can be compared with other similar compounds, such as:
Isoxazole-5-carbonitrile: Similar structure but different substitution pattern, leading to varied biological activities.
This compound stands out due to its unique combination of chemical stability, reactivity, and potential for diverse biological activities.
Properties
IUPAC Name |
1,2-oxazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBXULZTCLXFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627036 | |
Record name | 1,2-Oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-57-8 | |
Record name | 1,2-Oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?
A1: 4,6-dinitrobenzo[d]this compound demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.
Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]this compound with nucleophiles like methoxide ion?
A2: Research reveals that 4,6-dinitrobenzo[d]this compound readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.